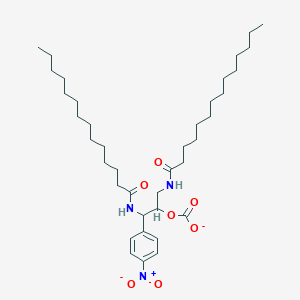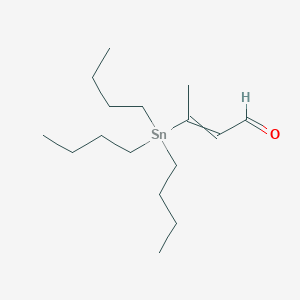
3-(Tributylstannyl)but-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Tributylstannyl)but-2-enal is an organotin compound with the molecular formula C16H32OSn It is characterized by the presence of a stannyl group (tributylstannyl) attached to a butenal moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tributylstannyl)but-2-enal typically involves the stannylation of butenal derivatives. One common method involves the reaction of butenal with tributyltin hydride in the presence of a catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction conditions include:
Solvent: Tetrahydrofuran (THF)
Temperature: Room temperature to slightly elevated temperatures
Catalyst: Palladium or other transition metal catalysts
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.
Chemical Reactions Analysis
Types of Reactions
3-(Tributylstannyl)but-2-enal undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The stannyl group can be substituted with other functional groups through transmetalation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Transmetalation reactions often use reagents like organolithium or organomagnesium compounds.
Major Products
Oxidation: Formation of butenoic acid or butenal derivatives.
Reduction: Formation of butenol.
Substitution: Formation of various organotin compounds depending on the substituent introduced.
Scientific Research Applications
3-(Tributylstannyl)but-2-enal has diverse applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Tributylstannyl)but-2-enal involves its reactivity with various molecular targets. The stannyl group can participate in electron transfer reactions, leading to the formation of reactive intermediates. These intermediates can then interact with other molecules, resulting in the desired chemical transformations. The pathways involved often include:
Electron Transfer: The stannyl group can donate or accept electrons, facilitating redox reactions.
Radical Formation: The compound can generate radicals that participate in chain reactions.
Coordination Chemistry: The stannyl group can coordinate with metal centers, influencing catalytic processes.
Comparison with Similar Compounds
Similar Compounds
Tributyltin Hydride: A related compound used in similar synthetic applications.
Tributyltin Chloride: Another organotin compound with different reactivity.
Tributyltin Acetate: Used in various organic transformations.
Uniqueness
3-(Tributylstannyl)but-2-enal is unique due to its combination of an aldehyde group with a stannyl moiety. This dual functionality allows it to participate in a wide range of reactions, making it a versatile reagent in organic synthesis. Its ability to undergo both oxidation and reduction reactions, as well as substitution, sets it apart from other organotin compounds.
Properties
CAS No. |
302903-29-3 |
|---|---|
Molecular Formula |
C16H32OSn |
Molecular Weight |
359.1 g/mol |
IUPAC Name |
3-tributylstannylbut-2-enal |
InChI |
InChI=1S/C4H5O.3C4H9.Sn/c1-2-3-4-5;3*1-3-4-2;/h3-4H,1H3;3*1,3-4H2,2H3; |
InChI Key |
WIQLJUWAHZNFQM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C(=CC=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2R)-N~1~,N~2~-Bis[3-(triethoxysilyl)propyl]cyclohexane-1,2-diamine](/img/structure/B12579632.png)
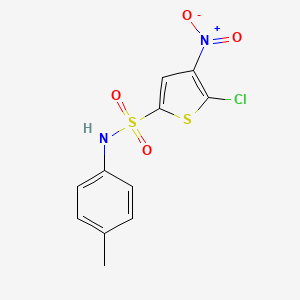
![3,6-Dimethyl-1lambda~6~-pyrido[2,3-e][1,2,4]thiadiazine-1,1(4H)-dione](/img/structure/B12579650.png)

![(2R)-2-amino-2-cyclopropyl-1-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]ethanone](/img/structure/B12579671.png)

![1,2-Bis[2-(dimethylsilyl)phenyl]ethyne](/img/structure/B12579682.png)
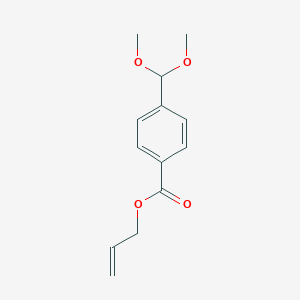
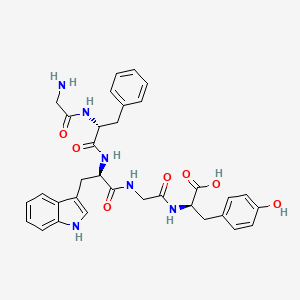
![(2,6-dimethylphenyl)-[4-methyl-4-[4-(N-phenylanilino)piperidin-1-yl]piperidin-1-yl]methanone](/img/structure/B12579687.png)



